N1-(3-chloro-4-methylphenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide
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Description
N1-(3-chloro-4-methylphenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H24ClN3O3 and its molecular weight is 437.92. The purity is usually 95%.
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Scientific Research Applications
Orexin Receptor Antagonism and Sleep Modulation
Research on compounds structurally related to N1-(3-chloro-4-methylphenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide has shown significant findings in the field of sleep-wake regulation. Orexins, peptides produced by lateral hypothalamic neurons, play a crucial role in maintaining wakefulness by activating orexin receptors OX1R and OX2R. Selective blockade of these receptors, particularly OX2R, has been demonstrated to initiate and prolong sleep, suggesting a potential application of related compounds in treating sleep disorders. This is supported by findings that OX2R antagonism can decrease extracellular histamine concentration in the lateral hypothalamus, contributing to sleep promotion, while simultaneous inhibition of OX1R may attenuate these effects, indicating a complex interplay between these receptors in sleep regulation (Dugovic et al., 2009).
Synthesis and Pharmacological Interest
The synthesis of new compounds incorporating the dihydroisoquinoline and furan moieties, similar to those in the chemical structure of interest, has been explored for their potential pharmacological applications. For instance, the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones has been reported, demonstrating the integration of pharmacologically interesting fragments with various pharmacophoric substituents. This suggests potential applications in drug discovery, where such compounds could be tailored for specific biological targets (Kandinska et al., 2006).
Bioisosteric Modifications and Analgesic Properties
Further research into the structural modification of compounds related to this compound has shown that bioisosteric replacements can significantly impact their pharmacological properties. A study on N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides revealed that replacing the phenyl ring with isosteric heterocycles can enhance analgesic activity, particularly with 3-pyridine derivatives. This highlights the potential of such compounds in the development of new analgesics with improved efficacy (Украинец et al., 2016).
Antimicrobial Activity
Compounds structurally related to the chemical of interest have also been explored for their antimicrobial properties. For example, the synthesis of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives and their evaluation for anti-tuberculosis activity present a promising area of research. These findings suggest that derivatives of the compound could be explored for their antimicrobial efficacy, potentially contributing to the development of new treatments for infectious diseases (Bai et al., 2011).
properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O3/c1-16-8-9-19(13-20(16)25)27-24(30)23(29)26-14-21(22-7-4-12-31-22)28-11-10-17-5-2-3-6-18(17)15-28/h2-9,12-13,21H,10-11,14-15H2,1H3,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJAJNMEMKNOLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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